molecular formula C15H15ClN4O2S B403967 7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione CAS No. 370842-07-2

7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B403967
CAS No.: 370842-07-2
M. Wt: 350.8g/mol
InChI Key: UNWPMJHCJGOPRM-UHFFFAOYSA-N
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Description

7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is a xanthine-derived purine dione with a molecular formula of C₁₅H₁₅ClN₄O₂S and a molecular weight of 350.83 g/mol . The compound features a 4-chlorobenzyl group at position 7, an ethylsulfanyl substituent at position 8, and a methyl group at position 3 (Figure 1). These modifications influence its physicochemical properties, such as lipophilicity (XLogP3 ≈ 1.4–2.1) and hydrogen-bonding capacity (2 H-bond donors, 4 H-bond acceptors) .

Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-ethylsulfanyl-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2S/c1-3-23-15-17-12-11(13(21)18-14(22)19(12)2)20(15)8-9-4-6-10(16)7-5-9/h4-7H,3,8H2,1-2H3,(H,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWPMJHCJGOPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with 4-chlorobenzyl chloride, followed by the introduction of an ethylsulfanyl group. The reaction conditions often require the use of a base, such as potassium carbonate, and an organic solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substitution Patterns and Physicochemical Properties

The table below compares key structural and computational properties of the target compound with analogs:

Compound Name Substituents (Position 7/8) Molecular Formula Molecular Weight (g/mol) XLogP3 Notable Features
7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-purine-2,6-dione (Target) 7: 4-Cl-benzyl; 8: ethyl-S C₁₅H₁₅ClN₄O₂S 350.83 2.1 Moderate lipophilicity, 2 H-bond donors
7-(4-Chloro-benzyl)-8-mercapto-3-methyl-purine-2,6-dione (CAS 331751-89-4) 7: 4-Cl-benzyl; 8: -SH C₁₃H₁₁ClN₄O₂S 322.77 1.4 Higher polarity due to -SH group
8-[(4-Chlorobenzyl)sulfanyl]-3-methyl-7-pentyl-purine-2,6-dione 7: pentyl; 8: 4-Cl-benzyl-S C₁₈H₂₁ClN₄O₂S 392.90 4.1 High lipophilicity, long alkyl chain
7-Allyl-8-[(4-chlorobenzyl)sulfanyl]-3-methyl-purine-2,6-dione 7: allyl; 8: 4-Cl-benzyl-S C₁₆H₁₅ClN₄O₂S 362.84 2.8 Allyl group enhances reactivity
8-[(2-Aminoethyl)amino]-7-(4-Cl-benzyl)-1,3-dimethyl-purine-2,6-dione 8: aminoethylamino C₁₆H₁₉ClN₆O₂ 362.81 1.0 Enhanced solubility (polar amino group)

Key Observations :

  • Lipophilicity : The pentyl-substituted analog (XLogP3 = 4.1) is significantly more lipophilic than the target compound, likely due to its extended hydrophobic chain .
  • Polarity : The mercapto (-SH) analog (CAS 331751-89-4) has lower molecular weight and higher polarity, which may improve aqueous solubility but reduce membrane permeability .

Pharmacological and Structural Activity Relationships (SAR)

A. Adenosine Receptor Antagonism
  • The target compound shares structural homology with L-97-1, a potent A₁ adenosine receptor antagonist featuring a benzyl group at position 7 and ethylamino substituents. L-97-1 demonstrated efficacy in reducing allergic responses in asthma models .
  • Impact of 8-Substituents : Ethylsulfanyl (target) vs. mercapto (CAS 331751-89-4):
    • The ethylsulfanyl group (-S-C₂H₅) provides moderate lipophilicity, balancing membrane penetration and solubility.
    • The mercapto group (-SH) may form disulfide bonds or interact with cysteine residues in receptors, altering binding kinetics .
B. Anti-Inflammatory Potential
  • Analogs like 7-(3-chlorobenzyl)-8-[(4-fluorobenzyl)sulfanyl]-1,3-dimethyl-purine-2,6-dione (C₁₉H₁₇ClFN₄O₂S) incorporate halogenated benzyl groups, which enhance receptor affinity through hydrophobic and electronic interactions .

Computational and Experimental Data

  • Target Compound :
    • Topological polar surface area (TPSA): ~92.5 Ų .
    • Heavy atom count: 23; complexity score: 515 .

Biological Activity

7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is a purine derivative notable for its complex structure and potential biological applications. This compound combines a purine base with various functional groups, specifically a chlorobenzyl and an ethylsulfanyl moiety, which may influence its biological activity. Understanding the biological activity of this compound is crucial for its potential therapeutic applications, particularly in oncology and enzymatic inhibition.

The compound's chemical structure is characterized by the following features:

  • IUPAC Name : 7-[(4-chlorophenyl)methyl]-8-ethylsulfanyl-3-methylpurine-2,6-dione
  • Molecular Formula : C15H15ClN4O2S
  • CAS Number : 370842-07-2

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Notably, it may inhibit dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis and a target for anticancer drugs. Compounds with similar structures have shown varying degrees of inhibition against DHFR, suggesting that this compound could be effective in modulating this pathway .

Anticancer Properties

Preliminary studies suggest that derivatives of purines can exhibit anticancer properties. The presence of the chlorobenzyl group may enhance the lipophilicity of the compound, potentially improving its cellular uptake and efficacy against cancer cells. Research on related purine derivatives has indicated their ability to induce apoptosis in cancer cell lines .

Anti-inflammatory Effects

There is emerging evidence that compounds with purine structures can exhibit anti-inflammatory effects. The modification of the purine backbone with ethylsulfanyl groups may contribute to reduced inflammatory responses in cellular models. Further studies are needed to quantify these effects and elucidate the underlying mechanisms.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureBiological Activity
4-Chlorobenzyl chlorideStructurePrecursor for various organic compounds
ThiobencarbStructureHerbicide with similar chlorobenzyl group
ChlorobenzeneStructureUsed in various industrial applications

Case Studies and Research Findings

  • Dihydrofolate Reductase Inhibition : A study by Queener et al. demonstrated that purine derivatives can serve as effective inhibitors of DHFR. The structural modifications similar to those found in this compound were shown to enhance inhibitory potency significantly .
  • Anticancer Activity : Research conducted on related compounds indicated that modifications at the N8 position of purines increased anticancer activity by four-fold compared to methylated analogues. This suggests that further exploration of the ethylsulfanyl modification could yield promising results in cancer therapy .
  • Inflammatory Response Modulation : In vitro studies have suggested that compounds with similar purine structures can downregulate pro-inflammatory cytokines in macrophage models. This points to a potential role for this compound in treating inflammatory diseases.

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